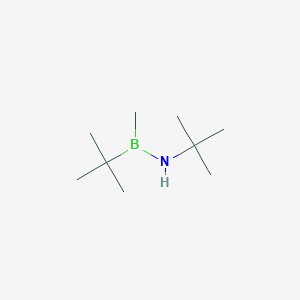

N,1-Di-tert-butyl-1-methylboranamine

Description

Propriétés

Numéro CAS |

110078-49-4 |

|---|---|

Formule moléculaire |

C9H22BN |

Poids moléculaire |

155.09 g/mol |

Nom IUPAC |

N-[tert-butyl(methyl)boranyl]-2-methylpropan-2-amine |

InChI |

InChI=1S/C9H22BN/c1-8(2,3)10(7)11-9(4,5)6/h11H,1-7H3 |

Clé InChI |

NQGOFDZKVHEZCQ-UHFFFAOYSA-N |

SMILES canonique |

B(C)(C(C)(C)C)NC(C)(C)C |

Origine du produit |

United States |

Advanced Synthetic Methodologies for N,1 Di Tert Butyl 1 Methylboranamine

Review of Established Aminoborane (B14716983) Synthetic Pathways

Traditional methods for forming the B-N bond in aminoboranes provide a foundation for developing more sophisticated routes. These established pathways often involve the direct reaction of boron precursors with amines or multistep sequences that leverage elimination or transamination reactions.

Direct amination involves the reaction of a boron-containing electrophile with a nucleophilic amine. A common approach is the dehydrohalogenation of a mixture of a haloborane and an amine. This method relies on the formation of an amine-haloborane adduct, which subsequently eliminates a hydrogen halide, often in the presence of a base, to yield the aminoborane.

For instance, the reaction of a dichloroborane with a primary or secondary amine can yield the corresponding aminodichloroborane, which can be further reduced. However, for severely hindered amines like di-tert-butylamine (B1584993), this direct approach can be sluggish and require harsh conditions due to the difficulty of the nucleophilic attack at the boron center.

Another strategy is the direct, stereospecific amination of organoboron compounds like boronic esters. nih.gov While primarily developed for C-N bond formation, the principles of activating the boron center to facilitate nucleophilic attack by an aminating agent are relevant. nih.gov For B-N bond formation, this could conceptually involve the reaction of a methylboronic ester with a lithiated amine derivative, although this is less common than dehydrohalogenation routes.

One of the earliest routes to aminoboranes involved the reduction of aminodihaloboranes using potent reducing agents like lithium aluminum hydride. nih.gov The significant limitation of this protocol is the highly reactive nature of the hydride and boron halide starting materials, making large-scale synthesis challenging. nih.gov

Reductive Elimination: In the context of organometallic chemistry, reductive elimination is a fundamental step where a metal center's oxidation state decreases as two ligands are joined to form a new covalent bond. wikipedia.org This process is often the product-forming step in catalytic cycles. wikipedia.org While direct reductive elimination from a metal center to form a B-N bond is not a standard pathway for simple aminoboranes, related thermal dehydrogenation of amine-borane adducts is a cornerstone of aminoborane synthesis. nih.gov This process, shown in Scheme 1, involves the formal elimination of H₂ from the amine-borane adduct at elevated temperatures to form the aminoborane. nih.gov

Scheme 1: Thermal Dehydrogenation of Amine-Borane Adducts

Transamination: Transamination involves the transfer of an amino group from one molecule to another. In biochemistry, this process is catalyzed by transaminase enzymes and is crucial for amino acid metabolism. pharmaguideline.comwikipedia.org In synthetic chemistry, a similar exchange can occur where an existing aminoborane reacts with an amine, displacing the original amino group. This equilibrium-driven process is particularly useful if the incoming amine is less volatile or forms a thermodynamically more stable product. For the synthesis of a hindered aminoborane, one could envision reacting a less-hindered aminoborane with a more sterically demanding amine, although the steric hindrance of di-tert-butylamine would likely make this equilibrium unfavorable without specific catalysts or conditions to drive the reaction forward.

Development of Optimized Synthetic Routes for Sterically Hindered N,1-Di-tert-butyl-1-methylboranamine

The significant steric hindrance imposed by two tert-butyl groups on the nitrogen atom and a methyl group on the boron atom in N,1-Di-tert-butyl-1-methylboranamine necessitates specialized synthetic strategies. Optimization focuses on selecting appropriate starting materials, fine-tuning reaction conditions, and employing catalysts to facilitate the B-N bond formation.

The choice of precursors is critical to overcoming the steric repulsion between the bulky di-tert-butylamine and the boron center.

Boron Precursors: Highly electrophilic boron sources are required to react with the weakly nucleophilic and sterically shielded di-tert-butylamine. Boron trihalides (e.g., BCl₃, BBr₃) can be used to form an adduct, but subsequent reactions to introduce the methyl group can be complex. A more direct approach would utilize a methylboron precursor, such as methylboron dibromide (CH₃BBr₂) or a stabilized equivalent. Using pre-formed amine-borane adducts is another key strategy. nih.gov For the target molecule, the adduct of di-tert-butylamine and methylborane would be the ideal precursor for a dehydrogenation approach.

Amine Precursors: Di-tert-butylamine is the required starting material. Its synthesis and purification are established, though its low nucleophilicity and steric bulk are the primary synthetic challenges to address. rsc.org Alternatively, using a lithium salt of the amine, lithium di-tert-butylamide, would significantly increase its nucleophilicity, potentially facilitating the reaction with a less reactive methylboron precursor like methylboronic esters.

Overcoming steric hindrance often requires careful optimization of the reaction environment. Key parameters include temperature, solvent, and the use of activating agents or bases.

Temperature: Higher reaction temperatures are typically needed to provide the activation energy required to overcome steric repulsion. However, elevated temperatures can also lead to side reactions or decomposition of the desired product. Thermal dehydrogenation of amine-borane adducts, for example, often requires temperatures between 160–220 °C. nih.gov

Solvent: The choice of solvent can influence reaction rates and equilibria. High-boiling, non-coordinating solvents are often preferred for thermal methods to achieve the necessary temperatures without participating in the reaction.

Bases: In dehydrohalogenation reactions, the choice of base is crucial. A non-nucleophilic, sterically hindered base is often employed to abstract a proton without competing with the desired amine nucleophile. The base can also play a critical role in determining whether the resulting aminoborane is monomeric or dimeric. nih.gov

The following interactive table illustrates a hypothetical optimization study for the synthesis via a dehydrohalogenation route, based on established principles for hindered amine reactions.

| Entry | Boron Precursor | Amine Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CH₃BBr₂ | (t-Bu)₂NH | Et₃N | Toluene | 80 | 24 | 15 |

| 2 | CH₃BBr₂ | (t-Bu)₂NH | DBU | Toluene | 110 | 24 | 45 |

| 3 | CH₃BBr₂ | (t-Bu)₂NH | Proton-Sponge | Xylene | 140 | 18 | 70 |

| 4 | CH₃BBr₂ | (t-Bu)₂Li | None | THF | 25 | 12 | 85 |

| 5 | CH₃B(OMe)₂ | (t-Bu)₂Li | None | Ether | 25 | 24 | 60 |

This table is illustrative and based on general chemical principles for reactions involving sterically hindered reagents.

Catalysis offers a powerful tool to lower the activation energy for B-N bond formation, allowing the reaction to proceed under milder conditions. This is particularly valuable for sterically demanding substrates.

The dehydrogenation of amine-borane adducts is a prominent area where catalysis has been successfully applied. Transition metal complexes, particularly those based on rhodium, iridium, and palladium, have been shown to effectively catalyze the release of hydrogen to form aminoboranes. acs.org The mechanism often involves oxidative addition of a B-H or N-H bond to the metal center, followed by reductive elimination of H₂. acs.org For a hindered substrate like the di-tert-butylamine-methylborane adduct, a catalyst system would be essential to achieve reasonable reaction rates and yields at temperatures that avoid product decomposition.

Lewis acids have also been explored as catalysts. rsc.org A Lewis acid can coordinate to the amine or borane (B79455) moiety, activating it and facilitating the key bond-forming or bond-breaking steps. For example, ammonia-borane has been shown to act as a precatalyst for direct amidation reactions. acs.org

The table below summarizes catalyst systems reported for the synthesis of various aminoboranes, which could be adapted for the synthesis of N,1-Di-tert-butyl-1-methylboranamine.

| Catalyst System | Precursor Type | Reaction Type | Key Advantages | Reference |

| [Rh(L)(NBD)]Cl | Amine-Borane Adduct | Dehydropolymerization | High control and efficiency | acs.org |

| Iodine / Base | Amine-Borane Adduct | Iodination/Dehydroiodination | Rapid, generates monomeric aminoboranes | nih.gov |

| Lewis Acidic Boranes | Stannanes/Silanes | Dehydrocoupling | Effective even in coordinating solvents | rsc.org |

| Ammonia-Borane | Carboxylic Acids + Amines | Direct Amidation | High functional group tolerance | acs.org |

This table presents examples from the literature for related transformations and suggests potential catalytic approaches for the target compound.

Purification and Isolation Protocols for Boranamine Derivatives

Boranamine derivatives, like many organoboron compounds, are often sensitive to air and moisture, necessitating specialized handling techniques to prevent decomposition. h2tools.org The purification and isolation of these compounds must be conducted under an inert atmosphere, typically using nitrogen or argon. wikipedia.org The two most common apparatus for these manipulations are the glovebox and the Schlenk line. wikipedia.org

Standard Isolation and Purification Procedures:

Solvent Removal: The most straightforward method for isolating a non-volatile boranamine product is the removal of the reaction solvent under reduced pressure. chemistryviews.org This is performed on a Schlenk line, using a cold trap (typically with liquid nitrogen) to collect the solvent vapor and protect the vacuum pump. chemistryviews.org

Inert Atmosphere Filtration: To remove solid impurities from a solution of the boranamine derivative, filtration can be performed using a cannula or a specialized Schlenk filter funnel. This technique involves transferring the solution from one flask to another through a filter under a positive pressure of inert gas, leaving the solid impurities behind. pitt.edu

Recrystallization: If the boranamine derivative is a solid, recrystallization is an effective purification method. This involves dissolving the crude product in a minimal amount of a hot, dried, and degassed solvent, followed by slow cooling to induce crystallization. chemistryviews.org All solvents must be rigorously deoxygenated, often through methods like the freeze-pump-thaw technique, where the solvent is repeatedly frozen under liquid nitrogen, subjected to a high vacuum to remove dissolved gases, and then thawed under an inert atmosphere. wikipedia.orgpitt.edu

Vacuum Distillation: For liquid boranamine derivatives, distillation under reduced pressure is a common purification technique. colostate.edu This allows for separation from non-volatile impurities or solvents with significantly different boiling points. It is crucial to ensure the entire distillation apparatus is free of air and moisture.

Table 2: Purification Techniques for Air-Sensitive Boranamine Derivatives

| Technique | Description | Application | Key Considerations |

| Schlenk Line/Vacuum Transfer | Removal of volatile components (solvent, byproducts) under reduced pressure. | Isolation of solid or high-boiling liquid products. | Requires an efficient cold trap to prevent pump contamination. chemistryviews.org |

| Inert Atmosphere Filtration | Transfer of a solution through a filter frit or cannula to remove solid impurities. | Purification of solutions prior to crystallization or final isolation. | Maintain a positive pressure of inert gas to prevent air ingress. pitt.edu |

| Recrystallization | Dissolving the compound in a hot, degassed solvent and cooling to form pure crystals. | High-purity isolation of solid compounds. | Requires strictly anhydrous and deoxygenated solvents. wikipedia.org |

| Vacuum Distillation | Separation of liquids based on boiling point differences under reduced pressure. | Purification of liquid boranamine derivatives. | Potential for thermal decomposition; risk of diborane (B8814927) condensation in cold traps if disproportionation occurs. h2tools.org |

Scale-Up Considerations for Laboratory and Industrial Synthesis

Transitioning the synthesis of boranamine derivatives from a laboratory setting to a larger industrial scale introduces significant challenges related to safety, thermal management, reagent handling, and process control.

Thermal Management: The formation of the B-N dative bond in amine-boranes is an exothermic process. nih.gov On a small laboratory scale, this heat can be easily dissipated. However, during a large-scale synthesis, the accumulation of heat can lead to a dangerous runaway reaction. researchgate.net Industrial-scale synthesis requires jacketed reactors with precise temperature control and potentially the use of low-temperature conditions (-30 to -40°C) to manage the exotherm and improve selectivity. researchgate.net

Reagent Selection and Handling: Diborane (B₂H₆) is a pyrophoric and highly toxic gas, making it unsuitable and hazardous for large-scale industrial use. h2tools.org Industrial processes favor more stable and easier-to-handle liquid borane sources like borane-tetrahydrofuran (B86392) (BH₃•THF) or borane-dimethyl sulfide (B99878) (BH₃•SMe2). h2tools.orgmasterorganicchemistry.com The choice of reagent impacts cost, safety protocols, and waste stream management.

Process Control and Reproducibility: Ensuring consistent product quality and yield is critical at an industrial scale. This requires robust process controls to monitor reaction parameters such as temperature, pressure, and reagent addition rates. The potential for yield variability, which can sometimes be observed even at the lab scale, must be minimized through rigorous process optimization. researchgate.net

Inert Atmosphere Requirements: While maintaining an inert atmosphere is standard in the lab, ensuring a large industrial reactor remains free of oxygen and moisture is a more complex engineering challenge. This involves using high-purity inert gas, ensuring all seals and connections are leak-proof, and implementing strict protocols for charging reagents and sampling the reaction mixture.

Table 3: Comparison of Laboratory vs. Industrial Scale Synthesis Parameters

| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms) | Rationale for Change |

| Heat Management | Ice bath, cryostat | Jacketed reactor with thermal fluid circulation | Surface-area-to-volume ratio decreases on scale-up, requiring active and efficient heat removal to prevent runaway reactions. researchgate.net |

| Borane Reagent | Diborane, BH₃•THF, BH₃•SMe2 | Primarily stable liquid complexes (BH₃•THF, BH₃•SMe2) | Mitigates the extreme handling hazards and toxicity associated with gaseous diborane. h2tools.org |

| Atmosphere Control | Schlenk line, glovebox | Pressurized, sealed reactors with continuous inert gas blanket | Ensures consistent exclusion of air and moisture in large volumes over extended periods. |

| Process Monitoring | Visual observation, TLC, NMR sampling | Automated sensors (temperature, pressure), in-line analytical techniques | Provides real-time data for precise process control, ensuring safety and batch-to-batch consistency. |

In Depth Spectroscopic Characterization and Structural Analysis of N,1 Di Tert Butyl 1 Methylboranamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of molecules in solution. A combination of one- and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton, carbon, boron, and nitrogen signals, providing a complete picture of the molecular framework.

Based on analogous compounds, the expected chemical shifts can be predicted. For the N-tert-butyl group, data from N-tert-butyl-N-methylamine (¹H: ~1.1 ppm for the C(CH₃)₃; ¹³C: ~50 ppm for the quaternary carbon and ~28 ppm for the methyl carbons) and N-tert-butylethylamine (¹H: ~1.1 ppm for the C(CH₃)₃) suggest where these resonances will appear. The protons of the tert-butyl group attached to the nitrogen are anticipated to appear as a singlet in the upfield region of the ¹H NMR spectrum. The corresponding quaternary carbon and the three equivalent methyl carbons will give rise to two distinct signals in the ¹³C NMR spectrum.

For the B-tert-butyl and B-methyl groups, the chemical shifts will be influenced by the boron atom. In the absence of direct data for di-tert-butyl(methyl)borane, general trends for alkylboranes can be considered. The protons of the B-tert-butyl and B-methyl groups are also expected to appear as sharp singlets in the ¹H NMR spectrum. The carbon signals for these groups in the ¹³C NMR spectrum will be influenced by the boron atom, which can lead to broader signals due to quadrupolar relaxation of the boron nucleus.

Predicted ¹H and ¹³C NMR Chemical Shifts for N,1-Di-tert-butyl-1-methylboranamine

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-C(CH₃)₃ | 1.1 - 1.3 | C: 50 - 55CH₃: 28 - 32 |

| B-C(CH₃)₃ | 0.9 - 1.1 | C: 30 - 35CH₃: 25 - 30 |

| B-CH₃ | 0.6 - 0.8 | CH₃: 5 - 10 |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.

¹¹B NMR spectroscopy is a powerful technique for probing the electronic environment of the boron atom. The chemical shift of the ¹¹B nucleus is highly sensitive to the nature of the substituents attached to it. For three-coordinate boranes, the chemical shifts typically appear in the downfield region of the spectrum.

For trialkylboranes, the ¹¹B NMR chemical shifts generally fall within a range of +83 to +93 ppm. The presence of bulky tertiary alkyl groups, such as a tert-butyl group, tends to cause a slight upfield shift of about 3 ppm compared to less sterically hindered alkyl groups. In N,1-Di-tert-butyl-1-methylboranamine, the boron atom is bonded to two carbon atoms (one from a tert-butyl group and one from a methyl group) and one nitrogen atom. The nitrogen atom, being a good π-donor, will significantly shield the boron nucleus, causing a substantial upfield shift compared to trialkylboranes. For unsymmetrical aminoboranes, the ¹¹B chemical shift is expected to be in the range of +40 to +60 ppm. The broadness of the signal will be influenced by the quadrupolar relaxation of the boron nucleus.

¹⁵N NMR spectroscopy provides valuable information about the nitrogen atom and its bonding environment. The chemical shift of the nitrogen in N,1-Di-tert-butyl-1-methylboranamine is expected to be influenced by the electron-donating tert-butyl group and the boron atom.

A key feature in the ¹⁵N NMR spectrum of aminoboranes is the presence of scalar coupling between the ¹⁵N and ¹¹B nuclei (¹J(¹⁵N, ¹¹B)). The magnitude of this one-bond coupling constant is indicative of the B-N bond order and the hybridization of the atoms involved. For aminoboranes with significant B-N π-bonding, the ¹J(¹⁵N, ¹¹B) coupling constant is typically in the range of 30-50 Hz. The observation of this coupling would provide direct evidence for the covalent B-N bond in the molecule.

Furthermore, coupling between boron and adjacent protons or carbons can sometimes be observed, providing additional structural information. However, due to the quadrupolar nature of the ¹¹B nucleus, these couplings are often not well-resolved in standard NMR experiments.

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

The IR and Raman spectra of N,1-Di-tert-butyl-1-methylboranamine are expected to be rich in information, with characteristic bands corresponding to the various functional groups present. The analysis of these spectra would allow for the identification of key structural motifs.

A prominent feature in the vibrational spectra of aminoboranes is the B-N stretching vibration. This band is typically observed in the range of 1300-1500 cm⁻¹ in the IR spectrum and can be a strong indicator of the B-N bond strength. The B-C stretching vibrations for the B-tert-butyl and B-methyl groups are expected to appear in the fingerprint region, typically between 1100 and 1200 cm⁻¹.

The vibrations associated with the tert-butyl groups will also be prominent. These include C-H stretching vibrations in the 2850-3000 cm⁻¹ region, as well as characteristic bending and rocking modes at lower frequencies. The symmetric and asymmetric deformations of the methyl groups within the tert-butyl moieties are expected around 1365 cm⁻¹ and 1460 cm⁻¹, respectively.

Predicted Characteristic Vibrational Frequencies for N,1-Di-tert-butyl-1-methylboranamine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretching (tert-butyl, methyl) | 2850 - 3000 | Strong |

| B-N Stretching | 1300 - 1500 | Strong to Medium |

| CH₃ Asymmetric Deformation | ~1460 | Medium |

| CH₃ Symmetric Deformation | ~1365 | Medium |

| B-C Stretching | 1100 - 1200 | Medium to Weak |

Note: These are predicted values based on analogous compounds and general vibrational spectroscopy correlations.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the specific compound "N,1-Di-tert-butyl-1-methylboranamine" is not publicly available. Consequently, it is not possible to provide the in-depth spectroscopic and crystallographic analysis requested in the article outline.

Information regarding the analysis of bond strengths, molecular symmetry, high-resolution mass spectrometry, and X-ray crystallography, including specific bond lengths, bond angles, torsional angles, and crystal packing details for N,1-Di-tert-butyl-1-methylboranamine, could not be located in published research.

General information on the bonding and structure of aminoboranes exists, highlighting the nature of the B-N bond which exhibits partial double bond character due to π-donation from the nitrogen lone pair to the vacant p-orbital of boron. acs.orgnih.gov Theoretical studies on simpler aminoboranes like ammonia (B1221849) borane (B79455) (H₃BNH₃) have been conducted to understand their electronic structure, bond strengths, and intermolecular interactions. acs.orgresearchgate.netmdpi.com However, these generalized findings cannot be specifically and accurately attributed to the uniquely substituted N,1-Di-tert-butyl-1-methylboranamine without direct experimental or computational data for this molecule.

Researchers requiring this information would likely need to synthesize the compound and perform the necessary analytical experiments, such as X-ray diffraction and mass spectrometry, to determine its precise structural and molecular characteristics. Without such dedicated studies, any attempt to construct the requested article would rely on speculation and extrapolation from dissimilar molecules, which would not meet the required standards of scientific accuracy.

Therefore, the following sections of the proposed article cannot be completed:

X-ray Crystallography for Solid-State Molecular Architecture Determination

Supramolecular Interactions and Crystal Packing

Should peer-reviewed data for N,1-Di-tert-butyl-1-methylboranamine become available in the future, this topic could be revisited.

Reactivity Profiles and Mechanistic Investigations of N,1 Di Tert Butyl 1 Methylboranamine

Fundamental Reactivity as a Lewis Base

The fundamental reactivity of N,1-Di-tert-butyl-1-methylboranamine as a Lewis base is centered on the lone pair of electrons on the nitrogen atom. However, the significant steric hindrance imposed by the tert-butyl group on the nitrogen atom is expected to modulate its Lewis basicity.

In principle, the nitrogen atom in N,1-Di-tert-butyl-1-methylboranamine can donate its lone pair of electrons to a Lewis acid to form a stable adduct. libretexts.org This is a characteristic reaction of amines and aminoboranes. winthrop.edu However, the bulky tert-butyl substituent on the nitrogen atom will sterically hinder the approach of all but the smallest Lewis acids. This phenomenon is a key feature of "frustrated Lewis pairs" (FLPs), where steric hindrance prevents the formation of a classical adduct between a bulky Lewis acid and a bulky Lewis base. nih.gov

The formation of an adduct can be represented by the following general reaction:

R₂N-BR'R'' + LA → R₂N(→LA)-BR'R''

For N,1-Di-tert-butyl-1-methylboranamine, the reaction would be:

(t-Bu)HN-B(Me)(t-Bu) + LA → (t-Bu)HN(→LA)-B(Me)(t-Bu)

The feasibility and stability of the resulting adduct would be highly dependent on the steric profile of the Lewis acid (LA). Small Lewis acids like BH₃ might form an adduct, whereas larger Lewis acids would likely result in no reaction or lead to alternative reaction pathways characteristic of frustrated Lewis pairs.

| Lewis Acid (LA) | Predicted Outcome | Rationale |

|---|---|---|

| BH₃ | Adduct formation likely | Small steric footprint allows approach to the nitrogen center. |

| BF₃ | Adduct formation possible, but may be reversible | Slightly larger than BH₃, steric interactions may weaken the B-N dative bond. |

| B(C₆F₅)₃ | No stable adduct formation expected | Highly bulky Lewis acid, likely to form a frustrated Lewis pair. |

| AlCl₃ | Adduct formation possible, but may be unstable | Strong Lewis acid, but steric clash with the tert-butyl groups could lead to instability. |

The boron-nitrogen (B-N) bond in aminoboranes possesses partial double bond character due to pπ-pπ interaction between the filled p-orbital of the nitrogen and the empty p-orbital of the boron. libretexts.org This strengthens the B-N bond. Theoretical studies on related systems show that dative B-N bonds are generally weaker and longer than covalent C-C bonds. nih.govresearchgate.net The stability of the B-N bond in N,1-Di-tert-butyl-1-methylboranamine is influenced by both electronic and steric factors.

The electron-donating nature of the methyl and tert-butyl groups on the boron atom would increase the electron density at the boron center, which could slightly weaken the B-N dative bond by reducing the Lewis acidity of the boron. Conversely, the steric bulk of the tert-butyl groups can protect the B-N bond from external reagents, thus enhancing its kinetic stability.

Studies on azetidine-boronate esters have shown that the strength of the B-N dative bond can be probed using dynamic NMR techniques to measure the energy barrier to nitrogen inversion. birmingham.ac.uknih.gov A higher inversion barrier generally correlates with a stronger B-N dative bond. While no such data exists for N,1-Di-tert-butyl-1-methylboranamine, it is a valuable method for assessing B-N bond strength in analogous systems.

Reactions Involving the Boron Center

The boron atom in N,1-Di-tert-butyl-1-methylboranamine is trivalent and trigonal planar, possessing a vacant p-orbital. This makes it susceptible to attack by both electrophiles (after activation) and nucleophiles.

Direct electrophilic attack on the electron-deficient boron center is generally unfavorable. However, in borazole (B₃N₃H₆), an analogue of benzene, electrophilic substitution occurs at the more electron-rich nitrogen atoms. stackexchange.comechemi.com In the case of N,1-Di-tert-butyl-1-methylboranamine, the boron atom is part of a polar B-N bond, with the boron being the positive end. Therefore, electrophiles are more likely to interact with the nitrogen atom.

For an electrophilic attack to occur at the boron center, prior activation is typically necessary. For instance, the formation of a borenium cation by hydride abstraction would render the boron center highly electrophilic.

The vacant p-orbital on the boron atom makes it susceptible to nucleophilic attack. This is a common reaction pathway for organoboranes. nih.govlincoln.ac.uk In N,1-Di-tert-butyl-1-methylboranamine, a nucleophile can attack the boron center, leading to a tetracoordinate boron intermediate. Subsequent elimination of one of the substituents would result in a nucleophilic substitution product.

Nu⁻ + (t-Bu)HN-B(Me)(t-Bu) → [(t-Bu)HN-B(Me)(t-Bu)(Nu)]⁻

The steric hindrance provided by the two tert-butyl groups and the methyl group around the boron center would significantly slow down the rate of nucleophilic attack. Only small and highly reactive nucleophiles would likely be effective. The presence of a Lewis acid can enhance the electrophilicity of the boron atom, making it more susceptible to nucleophilic attack. mdpi.com

Reactivity of N-H Linkages (if present)

The presence of a hydrogen atom on the nitrogen in N,1-Di-tert-butyl-1-methylboranamine provides a site for reactivity, particularly deprotonation and dehydrogenation.

The N-H bond can be deprotonated by a strong base to form a borylamide anion. The acidity of the N-H bond is influenced by the substituents on both the boron and nitrogen atoms.

(t-Bu)HN-B(Me)(t-Bu) + Base → [(t-Bu)N-B(Me)(t-Bu)]⁻ + Base-H⁺

Furthermore, amine-borane adducts, which are structurally related, are known to undergo catalytic dehydrocoupling reactions. acs.org For instance, the dehydrogenation of amine-boranes can lead to the formation of aminoboranes and borazines. acs.org While N,1-Di-tert-butyl-1-methylboranamine is already an aminoborane (B14716983), further dehydrogenation could potentially occur under forcing conditions, although this is less likely due to the presence of only one N-H bond. The reactivity of the N-H bond is a key aspect of the chemistry of amine-boranes and related compounds.

Deprotonation and Anion Formation

The reactivity of N,1-di-tert-butyl-1-methylboranamine is significantly influenced by the presence of the acidic N-H proton. Deprotonation at the nitrogen center generates a highly reactive boranamide anion, which serves as a versatile intermediate for further functionalization. The choice of base for this deprotonation is critical and is largely dictated by the steric hindrance imposed by the two tert-butyl groups and the methyl group.

Strong, sterically hindered bases are typically employed to efficiently deprotonate the aminoborane without significant nucleophilic attack at the boron atom. Commonly used bases for the deprotonation of related aminoborane systems include organolithium reagents and lithium amides.

| Base | Typical Reaction Conditions | Notes |

| n-Butyllithium (n-BuLi) | THF or Hexanes, -78 °C to 0 °C | Can sometimes lead to nucleophilic addition to the boron center, especially at higher temperatures. acs.org |

| sec-Butyllithium (s-BuLi) | THF, -78 °C | More sterically hindered than n-BuLi, reducing the likelihood of nucleophilic attack on boron. |

| tert-Butyllithium (t-BuLi) | THF or Pentane, -78 °C | A highly hindered base that is effective for deprotonation where other bases might fail or lead to side reactions. acs.org |

| Lithium diisopropylamide (LDA) | THF, -78 °C to 0 °C | A strong, non-nucleophilic base that is well-suited for deprotonating sterically encumbered N-H bonds. acs.org |

The formation of the lithium boranamide anion can be represented as follows:

(t-Bu)NH-B(Me)(t-Bu) + Base → [(t-Bu)N-B(Me)(t-Bu)]⁻Li⁺ + Conjugate Acid of Base

The stability and reactivity of the resulting anion are influenced by the nature of the solvent and the presence of coordinating ligands. In ethereal solvents like tetrahydrofuran (B95107) (THF), the lithium cation is solvated, which can modulate the reactivity of the anion. The formation of such anionic aminoborane intermediates is a key step that enables subsequent functionalization at the nitrogen atom. Studies on related ammonia (B1221849) borane (B79455) systems have shown that base-promoted deprotonation can lead to the formation of anionic aminoborane oligomers. nih.gov

Functionalization Reactions at Nitrogen

The boranamide anion generated from the deprotonation of N,1-di-tert-butyl-1-methylboranamine is a potent nucleophile, enabling a variety of functionalization reactions at the nitrogen center. The steric bulk of the tert-butyl groups plays a crucial role in directing the outcome of these reactions, often preventing over-alkylation or other side reactions.

Alkylation: The anion readily reacts with a range of primary and some secondary alkyl halides to introduce new alkyl groups at the nitrogen atom.

[(t-Bu)N-B(Me)(t-Bu)]⁻Li⁺ + R-X → (t-Bu)N(R)-B(Me)(t-Bu) + LiX (where R = alkyl group, X = halide)

Silylation: Reaction with silyl (B83357) halides, such as trimethylsilyl (B98337) chloride (TMS-Cl), provides a straightforward route to N-silylated aminoboranes. These silyl groups can also serve as protecting groups that can be removed under specific conditions. nih.gov

[(t-Bu)N-B(Me)(t-Bu)]⁻Li⁺ + Me₃SiCl → (t-Bu)N(SiMe₃)-B(Me)(t-Bu) + LiCl

Acylation: Acylating agents like acid chlorides or anhydrides react with the boranamide anion to form N-acylated products. The bulky nature of the substituents can influence the conformation of the resulting amide.

Borylation: Further reaction with boron electrophiles can lead to the formation of more complex boron-nitrogen compounds. The specific products will depend on the nature of the boron electrophile used.

The table below summarizes some potential functionalization reactions at the nitrogen of deprotonated N,1-di-tert-butyl-1-methylboranamine, based on analogous reactions with related aminoboranes.

| Electrophile | Product Type | Potential Utility |

| Methyl Iodide | N-Alkylation | Introduction of a methyl group at the nitrogen. |

| Benzyl (B1604629) Bromide | N-Alkylation | Introduction of a benzyl group, which can be a useful protecting group. nih.gov |

| Trimethylsilyl Chloride | N-Silylation | Formation of an N-silyl derivative for protection or further modification. nih.gov |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc Protection | Introduction of a tert-butoxycarbonyl (Boc) protecting group. researchgate.net |

Mechanistic Elucidation of Key Transformations

Kinetic Isotope Effect Studies

While specific kinetic isotope effect (KIE) studies for N,1-di-tert-butyl-1-methylboranamine are not extensively reported in the literature, the principles of KIE can be applied to understand its reaction mechanisms. A primary KIE would be expected for reactions involving the cleavage of the N-H bond in the rate-determining step. For instance, in the deprotonation reaction, substituting the hydrogen on the nitrogen with deuterium (B1214612) (N-D) would likely result in a slower reaction rate (a normal primary KIE, kH/kD > 1). This is because the zero-point energy of the N-D bond is lower than that of the N-H bond, requiring more energy to break.

Conversely, if the N-H bond is not broken in the rate-determining step, a much smaller secondary KIE might be observed. The magnitude of the primary KIE can also provide insights into the transition state of the reaction. A large KIE suggests a more symmetric transition state where the proton is being transferred.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating the detailed mechanism of transformations involving N,1-di-tert-butyl-1-methylboranamine. In the context of its deprotonation and subsequent functionalization, the primary intermediate is the lithium boranamide anion. This intermediate can be characterized using various spectroscopic techniques, particularly NMR spectroscopy. The change in the chemical shifts of the protons and carbons near the nitrogen and boron atoms upon deprotonation can provide evidence for the formation of the anion.

In more complex reactions, other transient intermediates may be formed. For example, in certain transition-metal-catalyzed reactions, organometallic species incorporating the aminoborane ligand could be intermediates. The isolation and characterization of such intermediates, or their detection through in situ spectroscopic monitoring, are key to understanding the catalytic cycle. In the context of related aminoborane chemistry, transient phosphinoboranes have been identified as intermediates in hydrogen transfer reactions. researchgate.net

Influence of Steric Hindrance on Reaction Pathways and Selectivity

The two tert-butyl groups and the methyl group in N,1-di-tert-butyl-1-methylboranamine exert significant steric hindrance, which profoundly influences its reactivity and the selectivity of its reactions.

Monomeric vs. Dimeric Structure: One of the most direct consequences of the steric bulk is that this aminoborane is likely to exist as a monomer in solution. Less sterically hindered aminoboranes have a tendency to form dimers or oligomers through B-N dative bonds. nih.govacs.org The monomeric nature of N,1-di-tert-butyl-1-methylboranamine makes the boron center more accessible for certain reactions, although it is still sterically shielded.

Regioselectivity: The steric hindrance around the nitrogen and boron atoms can direct the approach of reagents, leading to high regioselectivity. For instance, during deprotonation, the base will preferentially attack the sterically accessible N-H proton rather than the boron atom. In subsequent functionalization reactions, the bulky substituents can influence the approach of the electrophile, potentially leading to specific stereochemical outcomes in chiral systems.

Reaction Rates: Steric hindrance can also affect reaction rates. While it can prevent unwanted side reactions, it can also slow down desired transformations by impeding the approach of reactants. For example, the reaction of the boranamide anion with very bulky electrophiles might be significantly slower compared to reactions with smaller electrophiles. The choice of reaction conditions, such as temperature and solvent, can be optimized to overcome some of these steric limitations.

Based on a comprehensive search for scientific literature and data, it has been determined that there is no publicly available research detailing the specific computational and theoretical characterization of N,1-Di-tert-butyl-1-methylboranamine as requested in the provided outline.

Studies and datasets pertaining to Density Functional Theory (DFT) optimization, Ab Initio methods, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, or detailed conformational modeling of the steric hindrance effects for this particular compound could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. The required detailed research findings and data tables for N,1-Di-tert-butyl-1-methylboranamine are not present in the accessible scientific domain.

Computational Chemistry and Theoretical Characterization of N,1 Di Tert Butyl 1 Methylboranamine

Conformational Analysis and Steric Hindrance Effects

Potential Energy Surface Scans for Rotational Barriers

Potential energy surface (PES) scans are a powerful computational tool used to investigate the conformational landscape of a molecule and to determine the energy barriers associated with the rotation around specific chemical bonds. researchgate.netq-chem.comreadthedocs.io This analysis is crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements. For N,1-Di-tert-butyl-1-methylboranamine, a PES scan would typically be performed to elucidate the rotational barrier around the boron-nitrogen (B-N) bond, which is expected to have a degree of double bond character, as well as the rotations of the bulky tert-butyl and methyl groups.

However, no specific studies presenting a PES scan for N,1-Di-tert-butyl-1-methylboranamine could be identified. Consequently, data tables detailing the rotational barriers and the dihedral angles of the corresponding transition states and energy minima for this particular compound are not available.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides robust methods for the theoretical prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of compounds. nih.govcardiff.ac.uknih.govbiorxiv.org These predictions are often used in conjunction with experimental data to confirm molecular structures and to interpret complex spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹¹B nuclei, providing insights into the electronic environment of each atom within the N,1-Di-tert-butyl-1-methylboranamine molecule. nih.govchemrxiv.orgresearchgate.netyoutube.comyoutube.com

Infrared (IR) Spectroscopy: Computational methods can determine the vibrational frequencies and intensities of the molecule, which correspond to the peaks in an experimental IR spectrum. cardiff.ac.uknih.govbiorxiv.orgdiva-portal.org This information is useful for identifying functional groups and understanding the molecule's vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic transitions of a molecule, which are observed in a UV-Vis spectrum. nih.govresearchgate.netresearchgate.net These calculations can help to understand the electronic structure and chromophoric properties of the compound.

Despite the availability of these powerful predictive tools, no published research was found that reported the theoretical spectroscopic parameters for N,1-Di-tert-butyl-1-methylboranamine. Therefore, data tables of predicted NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima for this compound cannot be provided.

Computational Modeling of Reaction Mechanisms

The computational modeling of reaction mechanisms offers a molecular-level understanding of how chemical reactions proceed, including the identification of intermediate structures and the energetics of the reaction pathway. researchgate.netweizmann.ac.il

Transition State Localization and Activation Energy Calculations

A critical aspect of modeling reaction mechanisms is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy, a key parameter that governs the reaction rate. For reactions involving N,1-Di-tert-butyl-1-methylboranamine, computational methods could be employed to find the transition state structures and calculate the activation energies for various potential transformations. However, the scientific literature lacks any such computational studies for this specific boranamine.

Reaction Coordinate Intrinsic Reaction Coordinate (IRC) Pathways

Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed to confirm that the identified transition state correctly connects the reactants and products of a specific reaction. researchgate.netscm.commdpi.com The IRC path maps out the minimum energy pathway from the transition state downhill to the corresponding reactant and product, providing a detailed picture of the reaction trajectory. As no transition state calculations for reactions involving N,1-Di-tert-butyl-1-methylboranamine have been reported, no IRC analyses are available either.

Based on a thorough review of the available search results, it is not possible to generate the requested article on the coordination chemistry of "N,1-Di-tert-butyl-1-methylboranamine." The search for scientific literature and data focusing specifically on this compound as a ligand in coordination chemistry did not yield any relevant information.

The search results contained information on a variety of other related topics, such as:

The coordination chemistry of other bulky ligands containing tert-butyl groups (e.g., di(tert-butyl)amide, p-tert-butylcalix nih.govarene, and various Schiff bases).

The general principles of steric effects imparted by tert-butyl groups in coordination complexes.

The synthesis and characterization of adducts formed between boranes and sterically hindered amines.

The redox properties of complexes with different, unrelated redox-active ligands.

However, no documents were found that specifically describe the synthesis of metal complexes with N,1-Di-tert-butyl-1-methylboranamine, its coordination modes, its structural or electronic properties when complexed, or the redox behavior of such compounds.

Therefore, fulfilling the request to generate a thorough, informative, and scientifically accurate article that focuses solely on the specified compound and adheres to the detailed outline is not feasible with the current information. The foundational research required to write about the coordination chemistry of N,1-Di-tert-butyl-1-methylboranamine appears to be absent in the provided search results.

Coordination Chemistry and Ligand Design with N,1 Di Tert Butyl 1 Methylboranamine

Redox Properties of Boranamine-Containing Coordination Compounds

Ligand-Centered Redox Processes

While simple aminoboranes are not traditionally classified as redox-active ligands, the broader field of boron-containing ligands demonstrates that the boron center can be directly involved in electron transfer processes. acs.orgfigshare.com In certain contexts, particularly within pincer-type ligand frameworks, tricoordinate boron has been shown to be redox-active, participating in reversible B-H reductive elimination that formally changes the oxidation state of the boron and the coordinated metal. acs.org This reactivity, however, typically involves specific ligand architectures, such as bis(phosphine)boryl systems, which enhance the boron's ability to participate in redox chemistry.

For a simple ligand like N,1-Di-tert-butyl-1-methylboranamine, direct, reversible oxidation or reduction on the ligand is less established. However, related research on first-row transition metal complexes with bis(amidoborane) ligands has shown that redox events can indeed be ligand-based. nih.govnih.gov In these systems, chemical oxidation was found to generate a transient aminyl radical, while the metal center retained its M(II) oxidation state. nih.govnih.gov This suggests that the nitrogen atom of the aminoborane (B14716983) moiety can be the primary site of redox activity.

Metal-Ligand Cooperative Effects in Redox Transformations

Metal-ligand cooperativity (MLC) describes a reaction mechanism where both the metal center and the ligand are actively involved in substrate activation. wikipedia.org This is distinct from cases where the ligand is merely a spectator, providing a stable coordination environment. Aminoborane ligands, such as N,1-Di-tert-butyl-1-methylboranamine, are structurally well-suited for MLC due to the presence of a Lewis acidic boron center and a Lewis basic nitrogen atom.

In the context of redox transformations, this cooperative effect can facilitate bond cleavage and formation. Research on transition metal complexes bearing flexibly tethered trialkylborane Lewis acids has demonstrated that the ligand is essential for capturing substrates like hydrazine (B178648) (N₂H₄). nih.govnih.gov While the borane (B79455) Lewis acids are crucial for the initial substrate binding, the subsequent N-N bond scission is dictated by the identity and redox properties of the metal center. nih.gov This exemplifies a cooperative process where the ligand captures and orients the substrate, and the metal executes the redox-dependent bond cleavage.

This principle can be extended to the potential reactivity of complexes featuring N,1-Di-tert-butyl-1-methylboranamine. The boron atom could act as a Lewis acid to bind and activate a substrate, while the adjacent nitrogen atom or the metal center engages in electron or proton transfer. Such a mechanism has been explored in the activation of B-H bonds in boranes by ruthenium complexes with redox-active κ²-N,S-chelated ligands, where activation occurs across dual sites on the complex through MLC. nih.gov This cooperative action, involving polarized M-L bonds, is effective for activating small molecules and is a key concept in the design of catalysts for reactions like amine-borane dehydrogenation. nih.govacs.org

Conceptual and Theoretical Applications in Catalysis

Potential as a Ligand in Homogeneous Catalysis

The use of amine-borane adducts as precursors in catalytic dehydrocoupling reactions to form aminoboranes and borazines is well-documented, typically employing late transition metal complexes. researchgate.net This establishes a clear connection between aminoborane chemistry and homogeneous catalysis. As a pre-formed aminoborane, N,1-Di-tert-butyl-1-methylboranamine could serve directly as a ligand to modulate the activity of a metal catalyst.

Its potential lies in its unique combination of steric bulk and tunable electronic properties. In a catalytic cycle, the ligand could play several roles. It could remain coordinated to the metal, using its steric profile to influence the selectivity of substrate binding and subsequent reactions. Alternatively, it could participate in MLC, as discussed previously, where the B-N unit is directly involved in the catalytic transformation. For instance, in reactions involving polar substrates, the Lewis acidic boron could act as a binding site, bringing the substrate into proximity with the active metal center.

The coordination of aminoborane (NH₂BH₂) to a metal center has been shown to be a critical factor in determining the selectivity and extent of H₂ release during the catalytic dehydrogenation of ammonia (B1221849) borane. rsc.org This highlights the crucial role that the coordination mode and properties of the aminoborane ligand play in catalysis. By extension, a sterically defined ligand like N,1-Di-tert-butyl-1-methylboranamine could be used to control the reaction pathways in similar catalytic processes, such as the dehydrogenation of other amine-borane adducts. lookchem.com

Steric and Electronic Tuning of Catalytic Activity

The effectiveness of a metal catalyst is highly dependent on the steric and electronic properties of its supporting ligands. nih.govnih.gov N,1-Di-tert-butyl-1-methylboranamine possesses distinct features that allow for the systematic tuning of these properties.

Steric Tuning: The most prominent feature of the ligand is the presence of two bulky tert-butyl groups, one on the nitrogen and one on the boron atom. This significant steric hindrance can be leveraged to:

Control the coordination number of the metal center, potentially stabilizing lower-coordinate, highly reactive species.

Create a defined steric pocket around the metal's active site. This can lead to shape selectivity, favoring the binding and transformation of substrates that fit within the pocket while excluding others.

Influence regioselectivity in reactions like the Heck reaction or hydroformylation, by dictating the orientation of the substrate as it approaches the metal center. figshare.com

The steric impact can be quantified conceptually using parameters like the ligand cone angle or percent buried volume (%VBur), which correlate ligand size with catalytic performance. mdpi.com

Electronic Tuning: The electronic nature of the ligand influences the electron density at the metal center, which in turn affects its reactivity in key catalytic steps like oxidative addition and reductive elimination. The electronic properties of N,1-Di-tert-butyl-1-methylboranamine are determined by the B-N bond and the substituents.

The tert-butyl group on the nitrogen influences the basicity of the nitrogen atom.

This ability to modify substituents allows for the fine-tuning of the catalyst's electronic profile to optimize activity and selectivity for a specific transformation. nih.govacs.org

The table below illustrates how modifications to the aminoborane structure could conceptually tune its steric and electronic properties.

| Aminoborane Ligand | Substituent on Boron | Substituent on Nitrogen | Expected Relative Steric Bulk | Expected Relative Lewis Acidity of Boron | Expected Relative σ-Donation to Metal |

|---|---|---|---|---|---|

| N,1-Di-tert-butyl-1-methylboranamine | -CH₃ | -C(CH₃)₃ | High | Low | High |

| Hypothetical Analogue 1 | -CF₃ | -C(CH₃)₃ | High | High | Low |

| Hypothetical Analogue 2 | -CH₃ | -CH(CH₃)₂ | Medium | Low | High |

| Hypothetical Analogue 3 | -H | -H | Low | Medium | Medium |

Derivatization Strategies for N,1 Di Tert Butyl 1 Methylboranamine and Its Research Utility

Synthetic Derivatization for Functionalization and Analog Generation

The synthetic derivatization of N,1-Di-tert-butyl-1-methylboranamine can be approached by targeting either the boron center or the amine nitrogen. The significant steric hindrance imposed by the two tert-butyl groups and the B-methyl group will heavily influence the feasibility and outcome of these transformations.

Strategies for Modifying the Boron Center

The boron center of N,1-Di-tert-butyl-1-methylboranamine is a key site for derivatization to generate a diverse range of analogs.

One potential strategy involves substituent redistribution reactions . For B-methylated amine-boranes, heating in solution can lead to a scrambling of the methyl and hydrogen substituents on the boron atom. acs.org This could potentially yield a mixture of species, including the corresponding borane (B79455) and di- and trimethylborane (B1581522) adducts. acs.org However, the steric bulk in N,1-Di-tert-butyl-1-methylboranamine might influence the equilibrium of this process.

Another approach is catalytic dehydrocoupling . The use of transition metal precatalysts, such as those based on rhodium, iridium, or nickel, has been shown to promote the dehydrogenation of B-methylated amine-boranes. acs.org This process can lead to the formation of aminoboranes, cyclic diborazanes, and borazines. acs.orgresearchgate.net The significant steric hindrance from the tert-butyl groups on the nitrogen atom is known to increase the reaction time for such transformations. acs.org

Furthermore, metal-free hydrogen transfer reactions could be a viable pathway for modifying the boron center. B-methylated amine-boranes can participate in rapid, metal-free hydrogen transfer with monomeric aminoboranes. acs.org This reactivity could be harnessed to generate new aminoborane (B14716983) adducts.

| Derivatization Strategy | Potential Products | Key Considerations |

| Substituent Redistribution | Mixture of RR′NH·BH₃₋ₓMeₓ (x = 0–3) | Thermally induced; steric hindrance may affect equilibrium |

| Catalytic Dehydrocoupling | Aminoboranes, Cyclic Diborazanes, Borazines | Requires transition metal catalyst; reaction rates are sensitive to steric bulk |

| Metal-Free Hydrogen Transfer | New aminoborane adducts | Can be rapid at room temperature; dependent on the hydrogen acceptor |

Functionalization of the Amine Nitrogen

The functionalization of the amine nitrogen in N,1-Di-tert-butyl-1-methylboranamine is challenging due to the high steric hindrance of the di-tert-butylamine (B1584993) moiety. Di-t-butylamine is known to be a non-nucleophilic base, showing inertia to reagents like benzoyl chloride. rsc.org

Despite these challenges, some derivatization may be possible. For instance, N-nitrosation followed by reactions with electrophiles could be explored, as has been demonstrated with di-t-butylamine. rsc.org Additionally, reactions with smaller, highly reactive electrophiles might lead to substitution at the nitrogen.

The synthesis of amine-boranes bearing borane-incompatible functionalities has been reported, suggesting that under the right conditions, functional groups can be introduced to the amine part of the molecule without disrupting the borane adduct. rsc.org However, the extreme steric hindrance in N,1-Di-tert-butyl-1-methylboranamine would likely necessitate harsher reaction conditions or highly specialized reagents.

Derivatization for Analytical Method Development (e.g., GC-MS, LC-MS)

Derivatization is a common strategy to improve the analytical characteristics of molecules for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Improving Volatility and Chromatographic Behavior

For GC-MS analysis, the volatility of N,1-Di-tert-butyl-1-methylboranamine may be sufficient due to its relatively low molecular weight and non-polar character. However, derivatization could be employed to improve peak shape and reduce tailing by blocking the active N-H proton. Silylation is a common technique for this purpose, although the steric hindrance around the nitrogen may pose a significant challenge.

In the context of LC-MS, derivatization is less about volatility and more about improving retention and ionization efficiency. Attaching a non-polar functional group could enhance retention in reversed-phase chromatography, while incorporating a permanently charged moiety would improve ionization for mass spectrometric detection.

Enhancing Detection Limits

Derivatization can significantly enhance detection limits by introducing a group that is highly responsive to a particular detector. For mass spectrometry, this involves attaching a group that ionizes readily. Reagents that introduce a permanently charged group or a group with high proton affinity can improve signal intensity in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). mdpi.com

For example, reagents that specifically modify primary amines, such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy), have been shown to improve ionization efficiency. mdpi.com While N,1-Di-tert-butyl-1-methylboranamine contains a secondary amine, analogous reagents tailored for secondary amines could be employed. The key challenge remains overcoming the steric hindrance to achieve efficient derivatization. Smaller derivatizing agents are generally more effective in reacting with sterically hindered molecules. mdpi.com

| Analytical Technique | Derivatization Goal | Potential Reagent Class |

| GC-MS | Improve peak shape, reduce tailing | Silylating agents |

| LC-MS (Reversed-Phase) | Enhance retention | Non-polar acylating or alkylating agents |

| LC-MS / MS | Improve ionization efficiency | Reagents introducing a permanent charge or high proton affinity |

Unable to Fulfill Request for Information on N,1-Di-tert-butyl-1-methylboranamine

Following a comprehensive search of available scientific databases and literature, it has been determined that there is insufficient public information to generate a detailed article on the chemical compound N,1-Di-tert-butyl-1-methylboranamine .

This lack of information prevents the creation of an article that would meet the required standards of being thorough, informative, and scientifically accurate. The topics outlined in the request, such as its role in main group chemistry beyond boron or its potential as a precursor for ceramics or polymers, appear to be undocumented in readily accessible scientific literature.

Therefore, the request to generate an article on "N,1-Di-tert-butyl-1-methylboranamine" cannot be completed at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.